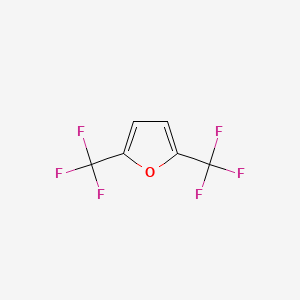

2,5-Bis(trifluoromethyl)furan

Description

Significance of Fluorinated Heterocycles in Advanced Organic Synthesis

Fluorinated heterocycles are organic compounds containing a ring structure with at least one atom other than carbon and bearing one or more fluorine atoms. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to form strong bonds with carbon, leading to enhanced thermal stability and resistance to metabolic degradation. mdpi.com In medicinal chemistry, the substitution of hydrogen with fluorine can modulate a drug's lipophilicity, binding affinity to target proteins, and metabolic pathways. mdpi.comacs.org This has resulted in a significant number of fluorinated heterocyclic compounds among approved pharmaceuticals. mdpi.com In materials science, fluorinated heterocycles are integral to the development of advanced polymers, liquid crystals, and organic electronics, owing to their unique electronic and photophysical properties. openmedicinalchemistryjournal.com

Role of the Furan (B31954) Ring System in Chemical Innovation

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile and highly valuable building block in organic synthesis. derpharmachemica.com Its unique reactivity allows it to participate in a wide array of chemical transformations, including cycloaddition reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions. derpharmachemica.com Furans are present in a multitude of natural products and serve as key intermediates in the synthesis of complex molecular architectures. nih.gov The ability of the furan ring to act as a diene in Diels-Alder reactions is a particularly powerful tool for the construction of six-membered rings with high stereocontrol. cdnsciencepub.com

Overview of Bis(trifluoromethyl) Substitution in Organic Molecules

The trifluoromethyl (CF3) group is one of the most important fluorine-containing substituents in organic chemistry. The presence of two trifluoromethyl groups on a molecule, known as bis(trifluoromethyl) substitution, can profoundly influence its properties. The strong electron-withdrawing nature of the CF3 group can significantly alter the electron density of an aromatic ring, affecting its reactivity in chemical reactions. nih.gov For instance, the presence of two CF3 groups on a furan ring deactivates it towards electrophilic substitution but enhances its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. Furthermore, the introduction of two CF3 groups can increase a molecule's lipophilicity and metabolic stability, which are desirable properties in the design of new pharmaceuticals.

Research Trajectories and Academic Relevance of 2,5-Bis(trifluoromethyl)furan

This compound sits (B43327) at the intersection of these key chemical concepts, making it a molecule of considerable academic and research interest. Its synthesis and reactivity are subjects of ongoing investigation, with researchers exploring its potential as a building block for more complex fluorinated compounds. One notable area of research is its application in cycloaddition reactions. For example, the Diels-Alder reaction of this compound with various dienophiles provides access to highly functionalized and fluorinated bicyclic systems.

A comparative study of the Diels-Alder reaction of this compound and 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (B157312) with endo-bicyclo[6.1.0]non-4-yne (BCN) revealed interesting reactivity differences. The second-order rate constant for the reaction with this compound was found to be 1.8 × 10⁻⁵ M⁻¹s⁻¹.

The synthesis of this compound itself is an area of active development. One reported method involves the reaction of iron(0) carbene complexes with hexafluorobut-2-yne. nih.gov Another approach starts from the more readily available 2,5-furandicarboxylic acid. The exploration of efficient and scalable synthetic routes to this compound is crucial for unlocking its full potential in various applications.

The academic relevance of this compound also extends to the field of sustainable chemistry. As researchers seek to utilize bio-based feedstocks, furan derivatives, which can be derived from biomass, are gaining prominence. The development of methods to incorporate fluorine into these bio-derived furans, to create molecules like this compound, represents a move towards more sustainable fluorinated materials and pharmaceuticals. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂F₆O |

| Molecular Weight | 204.07 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Table 2: Reported Synthetic Approaches to Furans with Trifluoromethyl Groups

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product | Reference |

| Iron(0) carbene complexes, hexafluorobut-2-yne | Not specified | 3,4-bis(trifluoromethylated)furans | nih.gov |

| 2,5-Furandicarboxylic acid | Not specified | This compound | mdpi.com |

| 1,1-Difluoroallenes, Aldehydes | AuCl(IPr)–AgSbF₆ | 2-Fluorofurans | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6O/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGLWGFLVRSWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371167 | |

| Record name | 2,5-bis(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56286-72-7 | |

| Record name | 2,5-bis(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2,5 Bis Trifluoromethyl Furan and Its Derivatives

Influence of Trifluoromethyl Groups on Furan (B31954) Ring Stability and Reactivity

The introduction of trifluoromethyl (-CF3) groups at the C2 and C5 positions of the furan ring has a profound impact on its stability and reactivity. The furan ring, while aromatic, is susceptible to degradation, particularly under acidic conditions, which can limit its utility in chemical synthesis. nih.gov However, the presence of strong electron-withdrawing groups like -CF3 significantly enhances the stability of the furan core. nih.gov This increased stability is attributed to the high electronegativity of the fluorine atoms, which inductively withdraw electron density from the furan ring, making it less susceptible to electrophilic attack and subsequent ring-opening reactions. nih.govmdpi.com

The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond, one of the strongest in organic chemistry. mdpi.com This property, along with its ability to increase lipophilicity, makes the trifluoromethyl group a valuable substituent in medicinal chemistry. mdpi.comresearchgate.net The steric footprint of a trifluoromethyl group is comparable to that of an isopropyl group, allowing it to be used as a bioisostere for other chemical moieties. nih.gov The incorporation of -CF3 groups can significantly alter a molecule's chemical reactivity, acidity, polarity, and binding selectivity. nih.gov

The enhanced stability of trifluoromethylated furans makes them valuable scaffolds in organic synthesis and for the development of biologically active compounds. nih.gov While the electron-withdrawing nature of the -CF3 groups deactivates the furan ring towards electrophilic substitution, it can render the adjacent C-H bonds more susceptible to nucleophilic attack, providing a pathway for further functionalization. nih.gov

Nucleophilic and Electrophilic Reactivity Studies on the Furan Core

The electronic properties of the furan ring in 2,5-bis(trifluoromethyl)furan are significantly altered by the two strongly electron-withdrawing trifluoromethyl groups. This substitution pattern dramatically influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity:

In general, electrophilic substitution on the furan ring preferentially occurs at the 2 and 5 positions, as the intermediate carbocation is stabilized by resonance. quora.com However, in this compound, these positions are already substituted. The powerful electron-withdrawing nature of the two -CF3 groups deactivates the entire furan ring towards electrophilic attack. The electron density of the ring is substantially diminished, making it a much weaker nucleophile and thus less reactive towards electrophiles. Any potential electrophilic substitution would be directed to the 3 and 4 positions, though it would require harsh reaction conditions.

Nucleophilic Reactivity:

Conversely, the electron-deficient nature of the furan ring in this compound enhances its susceptibility to nucleophilic attack. The high electronegativity of the fluorine atoms makes the adjacent C-H bonds at the 3 and 4 positions more acidic and thus more prone to deprotonation or direct nucleophilic attack. nih.gov This altered reactivity opens up possibilities for transformations that are not typical for unsubstituted furan. While numerous methods exist for the nucleophilic functionalization of fluorinated heterocycles, their application to fluorine-functionalized furans is an area of ongoing research. nih.gov

Halogenation and Dehydrohalogenation Reactions

Halogenation of furan derivatives is a common method for introducing functional handles for further chemical transformations. In the case of this compound, direct halogenation on the furan ring would occur at the 3 and/or 4 positions. The electron-withdrawing nature of the trifluoromethyl groups would influence the regioselectivity and reactivity of these reactions.

While specific studies on the halogenation of this compound are not extensively detailed in the provided context, general principles of halogenation on electron-deficient aromatic systems would apply. The reaction would likely require more forcing conditions compared to the halogenation of electron-rich furans.

Dehydrohalogenation reactions are typically employed to introduce unsaturation. In the context of substituted 2,5-bis(trifluoromethyl)furans, if a halogen atom is present on a side chain attached to the furan ring, dehydrohalogenation could be a viable transformation to create a double bond. The specific conditions for such a reaction would depend on the nature of the substrate and the position of the halogen.

A study on the intramolecular Furan Diels-Alder (IMDAF) reaction highlighted that halogen substitution on the furan ring can influence the reaction's viability, suggesting that halogenated derivatives of trifluoromethylated furans could be valuable intermediates in cycloaddition chemistry. rsc.org

Functional Group Interconversions on Substituted 2,5-Bis(trifluoromethyl)furans

Once functional groups are introduced onto the this compound scaffold, a variety of interconversions can be performed to synthesize a range of derivatives. These transformations are fundamental in organic synthesis for accessing diverse molecular architectures.

Common functional group interconversions that could be applied to derivatives of this compound include:

Conversion of Alcohols: Alcohols can be oxidized to aldehydes or carboxylic acids, or converted to leaving groups such as tosylates or mesylates for subsequent nucleophilic substitution reactions. vanderbilt.edu

Reduction of Carbonyls: Aldehyd or ketone functionalities can be reduced to the corresponding alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nitrile Manipulations: Nitrile groups can be hydrolyzed to carboxylic acids or reduced to primary amines. vanderbilt.edu

Amine Synthesis: Amines can be prepared through the reduction of nitro compounds or nitriles, or via reductive amination of carbonyl compounds.

Ester and Amide Formation: Carboxylic acid derivatives can be readily converted to esters and amides through reactions with alcohols and amines, respectively. vanderbilt.edu

For instance, trimethylsilyl (B98337) ethers of trifluoromethyl-substituted furan-based alcohols can undergo various electrophilic transformations in the presence of a strong acid like triflic acid, leading to products of arylation, dehalogenation, and cyclization. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Arylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C-H bonds at the 3 and 4 positions are potential sites for direct functionalization via C-H activation.

Palladium-catalyzed C-H arylation has been successfully applied to furan derivatives. researchgate.net Given the electron-deficient nature of the C-H bonds in this compound, these positions could be amenable to such transformations. This approach would allow for the direct introduction of aryl groups without the need for pre-functionalization with a halogen or organometallic reagent, offering a more atom-economical synthetic route.

While the direct C-H arylation of this compound itself is not explicitly detailed, the principles of such reactions on similar electron-deficient heterocycles suggest its feasibility. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high efficiency and selectivity. Nickel-catalyzed cross-coupling reactions have also been shown to be effective for the activation of C-F bonds in fluorinated benzofurans, indicating the potential for transition metals to mediate a variety of transformations on fluorinated furan systems. beilstein-journals.org

The development of novel precatalysts for nickel-catalyzed C-N bond formation further expands the scope of cross-coupling reactions applicable to functionalized furans. mit.edumit.edu

Cycloaddition Reactions Involving this compound Analogs

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of organic synthesis for the construction of cyclic systems. Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions. The reactivity of the furan ring in such reactions is influenced by its substituents.

Electron-withdrawing groups, such as the trifluoromethyl groups in this compound, generally decrease the reactivity of the furan as a diene in normal electron-demand Diels-Alder reactions. This is due to the lowering of the energy of the highest occupied molecular orbital (HOMO) of the furan. However, these electron-deficient furans could potentially participate in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles.

Studies on the cycloaddition of trifluoroethene with furan derivatives have shown that electron-withdrawing substituents can prevent the reaction from occurring. researchgate.net In contrast, furan derivatives with electron-donating groups readily participate. researchgate.net This suggests that this compound would be a challenging diene for cycloaddition reactions under standard conditions.

The table below summarizes the outcomes of selected cycloaddition reactions with furan derivatives, highlighting the influence of substituents on reactivity.

| Furan Derivative | Dienophile/Dipolarophile | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Furan | Trifluoroethene | [4+2] Cycloaddition | Reaction proceeds | researchgate.net |

| 2-Methylfuran | Trifluoroethene | [4+2] Cycloaddition | Reaction proceeds | researchgate.net |

| Furan with electron-withdrawing substituents | Trifluoroethene | [4+2] Cycloaddition | Reaction prevented | researchgate.net |

| Furan-fused cyclobutanones | Imines | Rh-catalyzed [4+2] Cycloaddition | Formation of furan-fused six-membered lactams | nih.gov |

| Fluorinated nitrile imines | Enones | (3+2)-Cycloaddition | Formation of trifluoromethylated pyrazoles | acs.org |

Advanced Spectroscopic and Computational Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,5-bis(trifluoromethyl)furan. The symmetrical nature of the molecule simplifies its spectra, while the presence of fluorine atoms provides an additional valuable NMR-active nucleus for analysis.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the molecular framework.

¹H NMR: Due to the molecule's C2v symmetry, the two protons on the furan (B31954) ring are chemically equivalent. This results in a single signal (a singlet) in the ¹H NMR spectrum. The strong electron-withdrawing effect of the adjacent trifluoromethyl groups shifts this signal significantly downfield compared to unsubstituted furan.

¹³C NMR: The ¹³C NMR spectrum displays three distinct signals corresponding to the three unique carbon environments: the carbon atoms bonded to the trifluoromethyl groups (C2/C5), the carbon atoms bonded to the hydrogen atoms (C3/C4), and the carbons of the trifluoromethyl groups. The signals for the ring carbons are split into quartets due to coupling with the three fluorine atoms of the CF₃ group (¹J-CF and ²J-CF), a characteristic feature of trifluoromethyl-substituted aromatic systems. rsc.org

2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments would show a direct correlation between the proton signal and the signal of the carbon to which it is attached (C3/C4). Heteronuclear Multiple Bond Correlation (HMBC) is used to confirm long-range connectivity. It would reveal correlations between the furan protons and the carbons at the 2 and 5 positions (C2/C5), confirming the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Technique | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|---|

| ¹H | 1D NMR | 6.5 - 7.5 | Singlet, representing two equivalent protons. |

| ¹³C | 1D NMR | C2/C5: 145-155 C3/C4: 110-120 -CF₃: 115-125 | C2/C5 and C3/C4 signals are quartets due to C-F coupling. -CF₃ carbon appears as a quartet. | | ¹⁹F | 1D NMR | -60 to -70 | Singlet, representing six equivalent fluorine atoms. |

Quantitative NMR (qNMR) serves as a powerful method for determining the purity of this compound without the need for an identical reference standard. nih.gov By integrating the signal of the analyte against that of a certified internal standard of known concentration, the absolute purity can be calculated. ox.ac.uk For this compound, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR is particularly advantageous due to its high sensitivity and the typically less crowded spectral region. rsc.org

Hyphenated NMR techniques, such as LC-NMR, could be applied to analyze reaction mixtures or degradation products, allowing for the separation of components by liquid chromatography followed by their structural elucidation via NMR spectroscopy.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition (C₆H₂F₆O). nih.gov

The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is influenced by the stability of the furan ring and the presence of the trifluoromethyl groups. Key fragmentation pathways observed in related fluorinated aromatic compounds include the loss of a fluorine atom or a trifluoromethyl radical. ed.ac.uk

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₂F₆O | Confirmed by HRMS. |

| Molecular Weight | 204.07 g/mol | Corresponds to the molecular ion peak. |

| Exact Mass | 204.00098 Da | Used for molecular formula confirmation. nih.gov |

| Key Fragments (m/z) | 185 135 | [M-F]⁺ [M-CF₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and the electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by very strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl groups, typically found in the 1100-1350 cm⁻¹ region. Other characteristic bands include those for the furan ring C=C stretching and C-O-C stretching vibrations. globalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorption bands resulting from π → π* electronic transitions within the furan ring's conjugated system. farmaciajournal.com The substitution with electron-withdrawing trifluoromethyl groups can influence the position and intensity of these absorption maxima (λmax) compared to unsubstituted furan. globalresearchonline.net

Computational Chemistry Approaches for Molecular Systems

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at a molecular level, complementing experimental data. globalresearchonline.net

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., cc-pVTZ), can accurately predict a variety of molecular properties. globalresearchonline.net These include:

Molecular Geometry: Optimization of the ground-state geometry provides precise bond lengths and angles.

Vibrational Frequencies: Calculation of harmonic vibrational frequencies allows for the theoretical prediction of the IR spectrum, which can be compared with experimental data to aid in peak assignments. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability. asianpubs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

In Silico Studies for Structure-Activity Relationship (SAR) Insights

Currently, there is a notable absence of publicly available in silico studies specifically focused on the structure-activity relationships (SAR) of this compound. While computational methods are frequently employed to predict the biological activity and properties of molecules, leading to valuable SAR insights, dedicated research exploring how structural modifications to the this compound scaffold impact its activity is not found in the reviewed literature.

Quantum-Chemical Studies on Reaction Stereoselectivity

A review of scientific literature indicates that specific quantum-chemical studies detailing the reaction stereoselectivity of this compound have not been published. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions. researchgate.net These computational approaches can be used to determine transition state energies and geometries, which are fundamental to understanding and predicting why one stereoisomer is formed preferentially over another.

While the stereoselective synthesis of other substituted furans has been a subject of interest, computational studies elucidating the stereoselectivity of reactions involving the this compound core are absent from the available research. Such studies would be valuable for designing stereoselective syntheses and for understanding the mechanistic details of reactions where this compound is a precursor or an intermediate.

Applications and Advanced Research Frontiers of 2,5 Bis Trifluoromethyl Furan in Scientific Disciplines

Medicinal Chemistry and Pharmaceutical Research

The unique combination of a furan (B31954) core and trifluoromethyl substituents positions 2,5-Bis(trifluoromethyl)furan as a molecule with high potential in pharmaceutical research. The furan scaffold provides a rigid, aromatic core that can be tailored with various functional groups, while the CF3 groups offer profound modulations of a molecule's physicochemical and biological properties. ijabbr.comnih.gov

Fluorinated Furan Scaffolds in Drug Discovery and Development

Furan derivatives are integral to numerous synthetic compounds and have demonstrated a strong affinity for a wide range of biological receptors. ijabbr.comijabbr.com The introduction of fluorine into these scaffolds can lead to significant changes in their physical, chemical, and biological characteristics. nih.gov Fluorine-containing furans are valuable building blocks in the design of drugs for treating various diseases. nih.gov The presence of strong electron-withdrawing trifluoromethyl groups at the α-positions (C2 and C5) of the furan ring can markedly improve the ring's stability, particularly under acidic conditions, which is a beneficial trait for drug candidates. nih.gov Consequently, trifluoromethylated furan subunits are actively sought after in the development of novel therapeutic agents and agrochemicals. nih.govacs.org

Influence of Trifluoromethylation on Bioactivity Profiles and Metabolic Stability

The trifluoromethyl group is one of the most important fluorinated moieties used in drug design, primarily due to its significant impact on a molecule's properties. nih.govmdpi.com The introduction of CF3 groups, as seen in this compound, can profoundly influence a compound's bioactivity and metabolic profile.

Key Influences of Trifluoromethyl Groups:

Lipophilicity: CF3 groups are highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can block metabolic pathways, leading to increased metabolic stability, a longer half-life, and reduced drug dosage. nih.govmdpi.com

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the furan ring, potentially improving electrostatic and hydrogen bonding interactions with biological targets like enzymes and receptors. mdpi.comresearchgate.net

Conformational Effects: The steric bulk of a CF3 group, which is comparable to an isopropyl group, can influence the molecule's conformation, locking it into a bioactive shape that fits more precisely into a target's binding site. nih.gov

These modifications collectively contribute to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile for drug candidates.

Therapeutic Applications (e.g., Antimicrobial, Antitumor, Antitubercular Agents)

While specific studies on the therapeutic applications of this compound are not extensively documented, the broader class of trifluoromethyl-containing furan derivatives has shown significant promise in various therapeutic areas. The demonstrated bioactivity of related compounds suggests the potential for this compound as a scaffold for developing new agents.

Antimicrobial Activity: Research has shown that various trifluoromethyl-substituted furan and thiophene compounds exhibit good antimicrobial activity. rsc.org For instance, certain derivatives have been effective against the yeast-like fungus Candida albicans and have inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. rsc.org Other novel chalcone derivatives containing a trifluoromethylphenyl and a furan moiety have also been synthesized and evaluated for their antimicrobial properties against pathogenic bacterial and fungal strains. nih.gov

Table 1: Examples of Antimicrobial Activity in Furan-Containing Compounds

| Compound Type | Target Organism(s) | Observed Activity | Source |

|---|---|---|---|

| Trifluoromethyl substituted thiophenes/furans | Candida albicans, Escherichia coli, Staphylococcus aureus | Good antimicrobial activity at concentrations of 64–128 μg/mL | rsc.org |

| Furan-containing 1,2,4-Triazoles | E. coli, S. aureus, P. aeruginosa, C. albicans, etc. | Positive antibacterial effect on cryogenic strains | archivepp.com |

| Trifluoromethyl substituted Chalcones with Furan | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Varying degrees of antibacterial and antifungal activity | nih.gov |

Antitumor Activity: The trifluoromethyl group is a common feature in many anticancer agents. mdpi.comnih.gov While data on this compound is limited, related molecular structures have demonstrated potent antitumor effects. For example, a furan derivative with an α-fluorofuran moiety acts as a selective inhibitor of the induced myeloid leukemia cell differentiation protein MCL1, making it a promising candidate for targeted cancer therapy. nih.gov Furthermore, studies on trifluoromethylated thioxanthene and flavonoid derivatives have reported significant anticancer activity against various cancer cell lines, including HeLa, ovarian, lung, breast, and colon cancers. mdpi.comnih.gov

Enzyme Inhibition and Receptor Modulation Studies

The furan scaffold is known to have a strong affinity for various receptors, and the electronic properties conferred by trifluoromethyl groups make such compounds interesting candidates for enzyme inhibition. ijabbr.com The CF3 group can act as a bioisostere for other chemical groups, but its unique electronic nature often leads to enhanced interactions. Fluorinated ketones, for example, are well-known transition-state analogue inhibitors of serine proteases. nih.gov The strong electron-withdrawing effect of the CF3 groups in this compound could make it a candidate for interacting with enzymatic active sites. The use of fluorinated functionality is also advantageous for mechanistic studies, as the fluorine atom can be used as a probe in 19F NMR spectroscopy to study enzyme-inhibitor interactions directly. nih.govresearchgate.net

Materials Science and Polymer Chemistry

In materials science, the incorporation of fluorine is a well-established strategy to enhance the performance of polymers, leading to materials with improved thermal stability, chemical resistance, and specific optical and dielectric properties.

Incorporation into Advanced Polymeric Materials (e.g., Polyamides, Polybenzimidazoles)

Direct incorporation of this compound into polymers like polyamides and polybenzimidazoles through conventional polycondensation is not straightforward, as the molecule lacks the necessary reactive functional groups (e.g., amines or carboxylic acids). Monomers typically used for these polymers, such as 2,5-bis(aminomethyl)furan or 2,5-furandicarboxylic acid, possess reactive sites that allow polymerization to occur. google.com

However, the furan nucleus and trifluoromethyl groups are highly desirable components in high-performance polymers. Research into fluorinated polyimides and polybenzimidazoles often utilizes monomers containing CF3 groups, such as 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFDB), to achieve superior properties. titech.ac.jplew.ro

Properties Conferred by Trifluoromethyl Groups in Polymers:

Enhanced Solubility: The presence of bulky, non-coplanar CF3 groups can disrupt polymer chain packing, leading to improved solubility in organic solvents and better processability. rsc.orgbenicewiczgroup.com

Thermal Stability: Aromatic polymers containing CF3 groups often exhibit exceptional thermal stability, with high glass transition temperatures and decomposition temperatures. rsc.orgresearchgate.net

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics. rsc.org

Optical Transparency: Fluorinated polymers can exhibit high optical transparency and a light color, which is advantageous for optoelectronic applications. titech.ac.jp

While this compound itself may not be a direct monomer, its chemical stability and the properties associated with its structure make it a potential building block for the synthesis of more complex, functionalized monomers that could then be incorporated into advanced polyamides, polybenzimidazoles, or other high-performance polymers.

Development of Optoelectronic Materials with Fluorinated Furan Units

The integration of fluorinated furan units, particularly this compound, into conjugated polymers is a promising strategy for developing advanced optoelectronic materials. researchgate.netrsc.org The introduction of trifluoromethyl (CF3) groups onto the furan ring significantly alters the electronic and physical properties of the resulting materials, making them suitable for a range of applications in organic electronics. acs.orgntu.edu.sg

The strong electron-withdrawing nature of the CF3 groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can lead to improved air stability and facilitate electron injection in electronic devices. Furthermore, the incorporation of fluorine can enhance the solubility of these polymers in organic solvents, which is a crucial factor for solution-based processing techniques commonly used in the fabrication of organic solar cells and organic light-emitting diodes (OLEDs). researchgate.net

Research in this area focuses on synthesizing co-polymers that alternate this compound units with other aromatic moieties. This approach allows for the fine-tuning of the polymer's bandgap and optoelectronic characteristics. rsc.org For instance, co-polymers of furan and 3,4-ethylenedioxythiophene (EDOT) have been shown to combine the high fluorescence of polyfuran with the excellent redox stability of PEDOT. researchgate.net While specific studies on this compound are emerging, the established principles of fluorinated conjugated polymers suggest their potential for creating materials with tailored properties for specific optoelectronic applications. uri.edursc.org

Below is a table summarizing the potential effects of incorporating this compound into conjugated polymers for optoelectronic applications:

| Property | Effect of this compound Incorporation | Rationale |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels | Strong electron-withdrawing nature of trifluoromethyl groups |

| Air Stability | Increased stability | Lower HOMO level makes the material less susceptible to oxidation |

| Solubility | Improved solubility in organic solvents | Fluorination often enhances solubility |

| Bandgap | Tunable through co-polymerization | Alternating with electron-donating units allows for bandgap engineering |

| Intramolecular Charge Transfer | Potential for enhanced charge transfer | Creation of donor-acceptor character within the polymer backbone |

Applications in Coatings and Specialty Materials

The unique properties imparted by the trifluoromethyl groups make this compound a valuable monomer for the synthesis of high-performance coatings and specialty polymers. pageplace.dersc.org Fluorinated polymers are well-known for their exceptional chemical resistance, thermal stability, low surface energy, and hydrophobicity. pageplace.denih.gov These characteristics are directly attributable to the strength of the carbon-fluorine bond and the low polarizability of the fluorine atom.

Incorporating this compound into polymer structures can lead to materials with superior performance in harsh environments. These materials are being explored for applications such as:

Anti-fouling and self-cleaning coatings: The low surface energy and hydrophobicity of fluorinated furan-containing polymers can prevent the adhesion of dirt, water, and biological organisms.

Chemically resistant linings: The inherent stability of the C-F bond provides excellent resistance to a wide range of chemicals, making these materials suitable for lining storage tanks and chemical processing equipment.

Low-dielectric constant materials: The low polarizability of fluorinated polymers makes them attractive for use as insulating layers in microelectronics, where they can help to reduce signal loss and cross-talk.

Optical fibers: Certain fluorinated polymers exhibit high optical transparency and low refractive indices, making them candidates for use as cladding materials in optical fibers. mdpi.comresearchgate.nettitech.ac.jp

The development of polymers derived from this compound is an active area of research, with a focus on tailoring the polymer architecture to achieve specific performance characteristics for demanding applications in the aerospace, electronics, and chemical industries. rsc.org

Agrochemical Research

Development of Fluorinated Furan-Based Pesticides and Herbicides

The introduction of fluorine atoms into organic molecules can have a profound impact on their biological activity, a principle that is widely exploited in the development of modern agrochemicals. researchgate.netst-andrews.ac.uk The presence of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to enhanced efficacy and selectivity. ccspublishing.org.cnnih.gov Furan-containing compounds themselves have been recognized for their diverse biological activities, including fungicidal and herbicidal properties. ccspublishing.org.cnnih.gov

The combination of a furan scaffold with trifluoromethyl groups, as in this compound, presents a compelling strategy for the design of novel pesticides and herbicides. nih.gov The trifluoromethyl groups can significantly increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. nih.gov Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, which can prolong the compound's activity in the target organism. ccspublishing.org.cn

Research in this field is focused on synthesizing derivatives of this compound and evaluating their biological activity against a range of agricultural pests and weeds. The furan ring can be functionalized with various pharmacophores to target specific biological pathways. While many fluorinated pesticides are currently in use, the exploration of new fluorinated furan-based structures continues to be an important area of agrochemical research. researchgate.netscirp.orgresearchgate.net

The following table highlights the potential advantages of using fluorinated furan-based compounds in agrochemical applications:

| Feature | Potential Advantage in Agrochemicals |

| Increased Lipophilicity | Enhanced penetration through biological membranes (e.g., plant cuticles, insect exoskeletons) |

| Metabolic Stability | Increased persistence and duration of action due to resistance to enzymatic degradation |

| Altered Binding Affinity | Potential for stronger and more selective binding to target proteins |

| Unique Modes of Action | The combination of the furan ring and fluorine substituents may lead to novel mechanisms of pesticidal or herbicidal activity |

Catalysis and Ligand Design

Furan Derivatives as Ligands in Transition Metal Catalysis

Furan and its derivatives have been investigated as ligands in transition metal catalysis due to the coordinating ability of the oxygen atom and the pi-system of the furan ring. sc.edu The incorporation of furan-based ligands can influence the steric and electronic properties of the metal center, thereby affecting the catalyst's activity, selectivity, and stability. researchgate.netresearchgate.net

The introduction of electron-withdrawing trifluoromethyl groups at the 2 and 5 positions of the furan ring, as in this compound, is expected to significantly modify its properties as a ligand. The strong inductive effect of the CF3 groups would decrease the electron density on the furan ring and the oxygen atom, making it a weaker sigma-donor and potentially a better pi-acceptor compared to non-fluorinated furan ligands.

This electronic modification can be advantageous in certain catalytic applications. For example, in reactions where a more electrophilic metal center is desired, such as in some oxidation or Lewis acid-catalyzed reactions, ligands with reduced electron-donating ability can be beneficial. Furthermore, the steric bulk of the trifluoromethyl groups can be used to create specific coordination environments around the metal center, which can influence the stereoselectivity of a reaction. The development of fluorinated ligands is an active area of research aimed at fine-tuning the performance of transition metal catalysts. liv.ac.ukresearchgate.netnsf.gov

Design of Advanced Colorimetric Sensors Utilizing Furan-Bridged Heterocycles

Furan-bridged heterocycles are attractive building blocks for the design of colorimetric sensors due to their rigid and planar structures, which can facilitate effective conjugation and lead to distinct color changes upon analyte binding. researchgate.netrsc.org The furan moiety can act as a central bridge connecting two or more heterocyclic signaling units. The electronic properties of this bridge can be tuned to modulate the sensor's response.

The incorporation of this compound as the bridging unit in such sensors is a promising strategy for developing new sensing platforms. The electron-withdrawing nature of the trifluoromethyl groups can influence the intramolecular charge transfer (ICT) characteristics of the sensor molecule, which is often the basis for the colorimetric response.

For example, a sensor could be designed where the furan bridge connects two donor moieties. Upon binding to an analyte, the electronic properties of the donor groups could be altered, leading to a change in the ICT and a visible color change. The trifluoromethyl groups on the furan bridge would serve to modulate the energy levels of the system and could enhance the sensitivity and selectivity of the sensor. Research in this area explores the synthesis of novel furan-based chemosensors for the detection of various analytes, including metal ions and anions. mdpi.comresearchgate.netchemisgroup.usresearchgate.net

Information on Sustainable Production of this compound Currently Unavailable in Scientific Literature

Extensive research has yielded no specific information regarding the integration of this compound with biomass conversion strategies for sustainable fine chemical production.

The focus of current research in the sustainable production of furan-based chemicals from biomass predominantly centers on other derivatives, such as 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and 2,5-dimethylfuran (DMF). These compounds are often derived from the dehydration of sugars, such as fructose, to form 5-hydroxymethylfurfural (HMF), a key platform chemical. This is then further converted to the aforementioned furan derivatives.

While there is a growing body of work on the development of sustainable and green methods for the synthesis of various organofluorine compounds, and on the conversion of biomass to furanics, the intersection of these two fields with respect to this compound has not been explored in the available literature. The synthesis of trifluoromethylated organic compounds typically involves specific fluorinating agents and reaction conditions that have not yet been reported in the context of direct biomass conversion pathways.

Therefore, it is not possible to provide an article on the "Integration with Biomass Conversion Strategies for Sustainable Fine Chemical Production" for this compound as there is a lack of published research on this specific topic. Further research and development would be necessary to establish any potential routes for the sustainable production of this particular compound from biomass.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of 2,5-Bis(trifluoromethyl)furan has been reported in chemical literature. A known method involves the treatment of 2,5-furandicarboxylic acid with sulfur tetrafluoride, which serves to replace the carboxylic acid groups with trifluoromethyl groups. ethernet.edu.etresearchgate.net

Transition-metal-catalyzed cross-coupling reactions: Developing methods that utilize trifluoromethylating agents to directly introduce CF3 groups onto a pre-formed furan (B31954) ring.

Flow chemistry processes: Designing continuous-flow systems to enhance reaction efficiency, safety, and scalability.

Photoredox catalysis: Investigating light-mediated reactions for the trifluoromethylation of furan precursors under mild conditions.

A comparative analysis of different synthetic routes is essential for identifying the most viable options for large-scale production.

| Parameter | Route 1: From 2,5-Furandicarboxylic Acid | Novel Potential Routes (Hypothetical) |

| Precursor | 2,5-Furandicarboxylic acid | Furan, 2,5-dihalofurans |

| Reagent | Sulfur tetrafluoride (SF4) | Trifluoromethylating agents (e.g., Togni's reagent, CF3-metal complexes) |

| Conditions | Typically harsh (high temperature/pressure) | Potentially milder (e.g., room temperature, visible light) |

| Selectivity | Direct conversion of both acid groups | May require optimization for disubstitution |

| Efficiency | Dependent on SF4 handling and reaction scale | Could offer higher yields and atom economy |

Advanced Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies on the formation of this compound are largely absent from the current body of scientific literature. Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. Future research should include:

Computational Modeling: Employing density functional theory (DFT) calculations to model reaction intermediates and transition states for existing and novel synthetic routes.

Kinetic Studies: Performing kinetic analysis to determine reaction orders, rate constants, and activation energies, which can provide insight into the rate-determining steps.

Isotopic Labeling Studies: Using isotopically labeled precursors to trace the pathways of atoms throughout the reaction and elucidate complex bond-forming and bond-breaking events.

One area of reactivity that has been noted involves the participation of this compound in Diels-Alder reactions, where it acts as the diene. mit.edu A thorough investigation of its cycloaddition reactivity with various dienophiles would be valuable for its application in synthesis and polymer science.

Development of Targeted Biological Applications through Structure-Activity Relationship Studies

There is a significant lack of published data on the biological activities of this compound. The introduction of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. ethernet.edu.etnii.ac.jp Therefore, this compound represents an intriguing scaffold for biological investigation.

Future research should systematically evaluate this compound and its derivatives for various biological activities. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the furan core or the introduction of other substituents influence biological effects.

High-Throughput Screening and Lead Optimization Studies for Pharmaceutical Candidates

No high-throughput screening (HTS) campaigns or subsequent lead optimization studies involving this compound have been reported in the available literature. HTS is a primary method for discovering new bioactive compounds from large chemical libraries.

Should initial biological activity be discovered for the this compound scaffold, the subsequent steps would involve:

Primary HTS: Screening a library of compounds containing the this compound core against a specific biological target.

Hit Confirmation and Validation: Confirming the activity of initial "hits" through dose-response studies and secondary assays to eliminate false positives.

Lead Optimization: Synthesizing analogues of validated hits to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). This is a critical phase in the drug discovery process that aims to develop a preclinical candidate. cymitquimica.com

Design of Next-Generation Fluorinated Furan-Based Materials with Tailored Properties

The application of this compound in materials science is an emerging area with some initial findings. Its use has been cited in the context of dry etching gases for the manufacturing of semiconductor materials, where it may contribute to the formation of highly plasma-resistant polymer films. google.com

The incorporation of fluorinated monomers into polymers is known to impart unique properties such as high thermal stability, chemical inertness, low surface energy, and specific optical and dielectric characteristics. nii.ac.jp The presence of two trifluoromethyl groups on the rigid furan ring makes this compound an attractive building block for advanced polymers.

Future research in this area could focus on:

Polymer Synthesis: Using this compound as a monomer or comonomer in polymerization reactions (e.g., via Diels-Alder cycloaddition) to create novel fluorinated polyfurans or copolyesters.

Property Characterization: Evaluating the thermal, mechanical, optical, and electrical properties of these new materials.

Tailored Applications: Designing materials for specific high-performance applications, such as dielectrics for microelectronics, hydrophobic and oleophobic coatings, or gas separation membranes.

The inherent properties of the trifluoromethyl group, such as its high lipophilicity, suggest that polymers incorporating this moiety could exhibit enhanced solubility in specific solvents and unique surface properties. nii.ac.jp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.